Argimicin A

Description

Properties

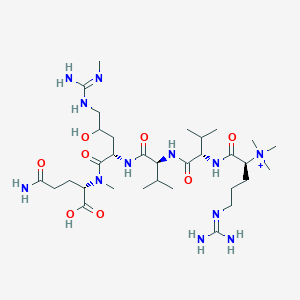

Molecular Formula |

C32H63N12O8+ |

|---|---|

Molecular Weight |

743.9 g/mol |

IUPAC Name |

[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]-methylamino]-4-hydroxy-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-trimethylazanium |

InChI |

InChI=1S/C32H62N12O8/c1-17(2)24(42-28(49)25(18(3)4)41-26(47)22(44(7,8)9)11-10-14-38-31(34)35)27(48)40-20(15-19(45)16-39-32(36)37-5)29(50)43(6)21(30(51)52)12-13-23(33)46/h17-22,24-25,45H,10-16H2,1-9H3,(H12-,33,34,35,36,37,38,39,40,41,42,46,47,48,49,51,52)/p+1/t19?,20-,21-,22-,24-,25-/m0/s1 |

InChI Key |

AJXRMWZKJMAIRX-ZUNILWNPSA-O |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(CNC(=NC)N)O)C(=O)N(C)[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)[N+](C)(C)C |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(CNC(=NC)N)O)C(=O)N(C)C(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)[N+](C)(C)C |

Synonyms |

argimicin A |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Origin of Argimicin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argimicin A is a potent anti-cyanobacterial agent, first identified as a secondary metabolite produced by the bacterium Sphingomonas sp. M-17.[1][2] This document provides a comprehensive technical overview of the origin and current understanding of this compound, designed for professionals in the fields of microbiology, natural product chemistry, and drug development. Due to the limited public availability of its precise chemical structure and biosynthetic pathway, this guide synthesizes the known information and presents generalized experimental protocols relevant to its discovery and characterization.

I. Producing Organism and Discovery

This compound is naturally produced by Sphingomonas sp. M-17, an algae-lysing bacterium.[1][2] The discovery of this compound was the result of screening programs aimed at identifying novel bioactive compounds from microorganisms with algicidal properties. The producing strain, Sphingomonas sp. M-17, was isolated from a freshwater environment and was observed to inhibit the growth of various cyanobacteria. Further investigation led to the isolation and characterization of this compound as the active principle.

II. Physicochemical and Biological Properties

While the exact chemical structure of this compound has not been fully disclosed in publicly available literature, some of its properties have been reported.

| Property | Value/Description | Reference |

| Molecular Formula | C₃₂H₆₂N₁₂O₈ | |

| Molecular Weight | 742.91 g/mol | |

| Compound Class | Peptide | [1] |

| Biological Activity | Potent and selective anti-cyanobacterial activity | [2] |

III. Experimental Protocols

The following sections detail generalized experimental methodologies that are typically employed in the discovery, isolation, and characterization of novel microbial metabolites like this compound.

A. Fermentation of Sphingomonas sp. M-17

The production of this compound is achieved through the cultivation of Sphingomonas sp. M-17 in a suitable liquid fermentation medium.

1. Culture and Inoculum Preparation:

-

A pure culture of Sphingomonas sp. M-17 is grown on an appropriate agar medium.

-

A single colony is used to inoculate a seed culture in a liquid medium.

-

The seed culture is incubated at a controlled temperature with agitation to ensure sufficient growth for inoculation of the production culture.

2. Production Fermentation:

-

The production medium, containing optimized carbon and nitrogen sources, as well as essential minerals, is inoculated with the seed culture.

-

Fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and dissolved oxygen to maximize the yield of this compound.

B. Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified to homogeneity.

1. Extraction:

-

The fermentation broth is centrifuged to separate the bacterial cells from the supernatant.

-

The supernatant, containing the secreted this compound, is subjected to liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, butanol).

-

The organic phase is collected and concentrated under reduced pressure.

2. Purification:

-

The crude extract is subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: Initial separation is typically performed on a silica gel or other suitable resin column.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC, eluting with a gradient of water and an organic solvent (e.g., acetonitrile) containing a modifier like trifluoroacetic acid.

-

Fractions are collected and assayed for anti-cyanobacterial activity to track the presence of this compound.

C. Structure Elucidation

The determination of the chemical structure of a novel compound like this compound involves a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

High-resolution mass spectrometry is used to determine the accurate mass and elemental composition, leading to the molecular formula.

-

Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can help in sequencing the peptide.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the types and connectivity of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the final structure of the peptide, including the identification of amino acid residues and their sequence.

IV. Biosynthesis of this compound

The biosynthesis of peptide antibiotics in bacteria like Sphingomonas is typically carried out by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs). While the specific biosynthetic gene cluster for this compound in Sphingomonas sp. M-17 has not been publicly identified, a general model for NRPS-mediated peptide synthesis can be described.

Hypothetical NRPS-Mediated Biosynthesis of a Peptide Antibiotic

References

Discovery and Isolation of Argimicin A from Sphingomonas sp. M-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argimicin A is a potent anti-cyanobacterial peptide produced by the bacterium Sphingomonas sp. M-17. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the cultivation of the source organism, extraction and purification of the compound, and methods for its structure elucidation. The biological activity and mechanism of action of this compound as a photosynthetic inhibitor are also discussed. This guide is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and drug development.

Introduction

The increasing incidence of harmful cyanobacterial blooms in freshwater ecosystems poses a significant threat to environmental and public health. Consequently, the search for novel and selective anti-cyanobacterial agents is of paramount importance. This compound, a peptide-based natural product isolated from Sphingomonas sp. M-17, has demonstrated significant and selective activity against cyanobacteria.[1][2] This technical guide details the scientific journey from the discovery of the producing microorganism to the isolation and characterization of this promising bioactive compound.

The Producing Organism: Sphingomonas sp. M-17

Sphingomonas sp. M-17 is a Gram-negative bacterium belonging to the Sphingomonadaceae family.[3] Species of this genus are ubiquitous in various environments, including soil and water, and are known for their diverse metabolic capabilities.

Cultivation of Sphingomonas sp. M-17

The successful production of this compound is dependent on the optimal cultivation of Sphingomonas sp. M-17. The following table summarizes the recommended growth conditions.

| Parameter | Recommended Condition |

| Culture Medium | Nutrient Broth or R2A Agar |

| Temperature | 25-30°C |

| pH | 6.0-7.0 |

| Aeration | Shaking incubation (for liquid cultures) |

| Incubation Time | 3-5 days |

Experimental Protocol: Cultivation of Sphingomonas sp. M-17

-

Inoculation: Aseptically inoculate 100 mL of sterile Nutrient Broth in a 250 mL Erlenmeyer flask with a single colony of Sphingomonas sp. M-17 from a fresh R2A agar plate.

-

Incubation: Incubate the flask at 30°C on a rotary shaker at 150 rpm for 72 hours.

-

Scaling Up: Use the seed culture to inoculate a larger volume production culture. A 5% (v/v) inoculum is recommended.

-

Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

Isolation and Purification of this compound

The isolation and purification of this compound from the culture broth of Sphingomonas sp. M-17 involves a multi-step chromatographic process.[3]

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols

3.2.1. Extraction

-

Harvesting: Centrifuge the Sphingomonas sp. M-17 culture broth at 8,000 x g for 20 minutes to separate the bacterial cells from the supernatant.

-

Adsorption: Pass the supernatant through a column packed with Diaion HP-20 resin to adsorb this compound.

-

Elution: Wash the resin with deionized water to remove unbound impurities, followed by elution of this compound with methanol.

-

Concentration: Evaporate the methanol from the eluate under reduced pressure to obtain a crude extract.

3.2.2. Purification

-

Gel Filtration Chromatography: Dissolve the crude extract in a minimal volume of methanol and apply it to a Sephadex LH-20 column. Elute with methanol and collect fractions.

-

Activity Guided Fractionation: Test the anti-cyanobacterial activity of each fraction to identify the active fractions containing this compound.

-

High-Performance Liquid Chromatography (HPLC): Pool the active fractions and subject them to reversed-phase HPLC for final purification. A C18 column with a water/acetonitrile gradient is typically used.

Structure Elucidation of this compound

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[3][4]

Spectroscopic Data

| Technique | Observation |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) | 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments reveal the connectivity of atoms and the overall structure. |

Biological Activity and Mechanism of Action

This compound exhibits potent and selective inhibitory activity against a range of cyanobacteria.

Anti-cyanobacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent. While specific MIC values for this compound against a wide range of cyanobacteria require access to the full research articles, it is reported to be highly effective.

Mechanism of Action

This compound acts as a photosynthetic inhibitor.[1] It specifically interrupts the electron transport chain in cyanobacteria at a site prior to photosystem II.[1] This disruption is believed to occur by interfering with the energy transfer from the phycobilisome, the primary light-harvesting antenna complex in cyanobacteria, to the photosystem II reaction center.[1]

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound represents a promising lead compound for the development of novel algaecides to control harmful cyanobacterial blooms. The detailed methodologies provided in this technical guide for the cultivation of Sphingomonas sp. M-17 and the isolation and characterization of this compound will aid researchers in further exploring its potential and in the discovery of other related bioactive compounds. Further studies are warranted to fully elucidate its structure-activity relationship and to assess its environmental safety and efficacy in field applications.

References

- 1. Action mechanism of a selective anti-cyanobacterial compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action Mechanism of a Selective Anti-cyanobacterial Compound, this compound [jstage.jst.go.jp]

- 3. Argimicins B and C, new anti-cyanobacterial compounds produced by Sphingomonas sp. M-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel anti-cyanobacterial compound produced by an algae-lysing bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

Argimicin A: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Potent Anti-Cyanobacterial Peptide

Abstract

Argimicin A is a naturally occurring peptide antibiotic with significant potential in the management of harmful cyanobacterial blooms. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and mechanism of action. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science. The guide includes a summary of quantitative data, detailed experimental protocols derived from foundational studies, and a visual representation of its biological target pathway.

Chemical Structure and Properties

This compound is a peptide antibiotic produced by the bacterium Sphingomonas sp.[1][2] While the precise amino acid sequence and detailed stereochemistry have not been fully elucidated in publicly available literature, its fundamental chemical and physical properties have been characterized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₂N₁₂O₈ | [2] |

| Molecular Weight | 742.91 g/mol | [2] |

| CAS Number | 321846-46-2 | [2] |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Solubility | Not Reported |

Biological Activity and Mechanism of Action

This compound exhibits potent and selective algicidal activity against toxic cyanobacteria.[2] It is particularly effective against Microcystis viridis and Microcystis aeruginosa, with reported IC₅₀ values of 12 ng/mL and 100 ng/mL, respectively.[2]

The primary mechanism of action of this compound is the inhibition of photosynthesis in cyanobacteria.[3][4] Specifically, it disrupts the photosynthetic electron transport chain at a site located before photosystem II (PSII).[3][4] This inhibition is thought to occur by interfering with the photo energy transfer from the phycobilisome, a light-harvesting protein complex unique to cyanobacteria, to PSII.[3] This targeted action explains the compound's selectivity for cyanobacteria over other algae and microorganisms.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on this compound. These protocols are based on the descriptions provided in the original publications and are intended to guide researchers in replicating and expanding upon this work.

Determination of Algicidal Activity (IC₅₀)

This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against cyanobacterial strains.

Workflow for IC₅₀ Determination

Caption: Workflow for determining the IC₅₀ of this compound.

Methodology:

-

Culture Preparation: Axenic cultures of the target cyanobacteria (e.g., Microcystis aeruginosa) are grown in a suitable liquid medium (e.g., BG-11) under controlled conditions of light and temperature to the exponential growth phase.

-

Assay Setup: The cyanobacterial culture is diluted to a standardized cell density. Aliquots of this suspension are dispensed into the wells of a sterile microtiter plate.

-

Compound Addition: A stock solution of this compound is serially diluted to obtain a range of concentrations. These dilutions are then added to the wells containing the cyanobacterial culture. A control group with no this compound is included.

-

Incubation: The microtiter plate is incubated under the same light and temperature conditions used for culture growth for a specified period (e.g., 24 to 72 hours).

-

Growth Measurement: After incubation, the growth of the cyanobacteria is assessed by measuring the optical density at a specific wavelength (e.g., 680 nm) using a microplate reader or by direct cell counting with a hemocytometer.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration of this compound relative to the control. The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the this compound concentration and fitting the data to a dose-response curve.

Investigation of Photosynthetic Inhibition

This protocol describes the methodology to assess the effect of this compound on the photosynthetic activity of cyanobacteria.

Signaling Pathway of this compound's Action

References

- 1. This compound, a novel anti-cyanobacterial compound produced by an algae-lysing bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Action mechanism of a selective anti-cyanobacterial compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action Mechanism of a Selective Anti-cyanobacterial Compound, this compound [jstage.jst.go.jp]

The Biosynthesis of Argimicin P: A Technical Guide for Researchers

An Important Clarification on Argimicin A vs. Argimicin P

This technical guide focuses on the biosynthesis of Argimicin P , a polyketide alkaloid produced by the bacterium Streptomyces argillaceus. The initial query for "this compound" refers to a distinct anti-cyanobacterial compound produced by Sphingomonas sp. M-17.[1][2][3] The biosynthetic pathways for these two molecules are different. Due to the availability of detailed genetic and biochemical studies on the Argimicin P family, this guide will provide an in-depth overview of its formation.

Overview of the Argimicin P Biosynthetic Pathway

Argimicins P are a family of polyketide alkaloids characterized by a piperideine or piperidine ring, which may be fused to a five-membered ring, and a polyene side chain.[4] The biosynthesis is orchestrated by the arp gene cluster in Streptomyces argillaceus.[4] The pathway begins with the synthesis of a polyketide chain by a Type I Polyketide Synthase (PKS), followed by a series of modifications including amination, cyclization, and in some cases, the addition of an N-acetylcysteine moiety.[4][5] The biosynthesis of Argimicins P shares its initial steps with the formation of another polyketide alkaloid, coelimycin P1, produced by Streptomyces coelicolor.[5]

The arp Gene Cluster and Key Enzymes

The arp gene cluster contains the necessary genes for the synthesis and regulation of Argimicin P production.[4] Key genes and their putative functions are outlined below:

| Gene | Proposed Function |

| arpP | Type I Polyketide Synthase (PKS), responsible for synthesizing the polyketide backbone. |

| arpN | Aminotransferase, which introduces an amino group to the polyketide chain. |

| arpDHI | Putative dehydrogenase/reductase involved in early biosynthetic steps. |

| arpDHII | Putative dehydrogenase/reductase. |

| arpHI | Putative hydrolase/isomerase involved in the cyclization to form the five-membered ring. |

| arpHII | Putative hydrolase/isomerase, likely cooperating with ArpHI. |

| arpO | Putative oxidase, involved in the final steps of maturation. |

| arpK | Putative oxidase, potentially working with ArpO. |

| arpRI | SARP-like positive transcriptional regulator. |

| arpRII | TetR-like negative transcriptional regulator. |

Quantitative Data on Argimicin P Production in Mutant Strains

Studies involving the knockout and overexpression of regulatory genes in S. argillaceus have provided quantitative insights into their roles in Argimicin P biosynthesis. The following table summarizes the relative production of Argimicins P in various mutant strains compared to the wild type.

| Strain/Condition | Effect on Argimicin P Production | Reference |

| arpRI knockout (MARPRI) | Complete blockage of Argimicin P production. | [5] |

| arpRII knockout (MARPRII) | Increased production of Argimicins P by 56% to 259%, depending on the specific Argimicin P compound analyzed. | [5] |

| arpRI overexpression (pSETEcRI) | Increased production of Argimicins P by 23% to 94%. | [5] |

| arpRII overexpression (pSETERII) | Decreased production of Argimicins P by 48% to 87%. | [5] |

Experimental Protocols

Generation of Gene Deletion Mutants in Streptomyces argillaceus

This protocol describes a general method for creating in-frame gene deletions in S. argillaceus using CRISPR/Cas9-based methods, which are commonly employed for genetic manipulation in Streptomyces.[6][7][8]

Materials:

-

S. argillaceus wild-type strain

-

E. coli ET12567/pUZ8002 (for conjugation)

-

pCRISPomyces-2 vector or a similar CRISPR/Cas9 editing plasmid

-

Oligonucleotides for guide RNA (gRNA) and homology-directed repair (HDR) templates

-

Restriction enzymes (e.g., BbsI, XbaI)

-

DNA assembly kit (e.g., NEBbuilder HiFi DNA Assembly)

-

Appropriate antibiotics (e.g., apramycin, nalidixic acid)

-

Standard media for E. coli (LB) and Streptomyces (MS, R5)

Procedure:

-

Design of gRNA and HDR Template:

-

Design a specific 20-bp gRNA protospacer sequence targeting the gene of interest. Ensure it is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) in the target genome.

-

Design an HDR template consisting of ~1.5 kb regions flanking the target gene (upstream and downstream arms). These arms will mediate the homologous recombination to delete the gene.

-

-

Construction of the Editing Plasmid:

-

Anneal the complementary gRNA oligonucleotides and clone them into the BbsI site of the pCRISPomyces-2 vector.

-

Amplify the upstream and downstream homology arms by PCR from S. argillaceus genomic DNA.

-

Clone the two overlapping homology arms into the XbaI site of the gRNA-containing pCRISPomyces-2 plasmid using a DNA assembly kit.

-

-

Plasmid Transfer into S. argillaceus via Conjugation:

-

Transform the final editing plasmid into the non-methylating E. coli strain ET12567/pUZ8002.

-

Grow cultures of the E. coli donor strain and S. argillaceus recipient strain.

-

Mix the donor and recipient cells and plate them on MS agar. Incubate to allow conjugation to occur.

-

Overlay the plates with an appropriate antibiotic selection (e.g., apramycin to select for the plasmid and nalidixic acid to counter-select E. coli).

-

-

Screening for Double-Crossover Mutants:

-

Subculture the resulting exconjugants on a medium that does not select for the plasmid to allow for its loss.

-

Screen for colonies that have lost the plasmid (i.e., are sensitive to the plasmid-conferring antibiotic).

-

Use colony PCR with primers flanking the target gene to identify mutants with the desired deletion. The PCR product from the mutant will be smaller than that from the wild type.

-

-

Verification:

-

Confirm the gene deletion in putative mutants by Sanger sequencing of the PCR product.

-

Extraction and Analysis of Argimicins P

This protocol outlines a general procedure for the extraction of Argimicins P from S. argillaceus cultures and their analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Culture of S. argillaceus grown in a suitable production medium.

-

Butanol

-

Rotary evaporator

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (optional, for mobile phase)

-

HPLC system with a C18 column and a UV-Vis or PDA detector.

Procedure:

-

Extraction:

-

Grow S. argillaceus in a liquid production medium for several days.

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the supernatant and/or the mycelium with an equal volume of butanol. Shake vigorously and allow the phases to separate.

-

Collect the organic (butanol) phase.

-

Concentrate the butanol extract to dryness using a rotary evaporator.

-

-

Sample Preparation for HPLC:

-

Redissolve the dried extract in a small volume of methanol.

-

Filter the redissolved sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions. A common mobile phase system is a gradient of water and acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Inject the filtered sample onto the HPLC system.

-

Run a gradient elution program, for example, starting with a high percentage of water and gradually increasing the percentage of acetonitrile.

-

Monitor the elution of compounds using a UV-Vis detector at appropriate wavelengths (e.g., 230 nm, 272 nm, and 400 nm have been used for Argimicins P).[5]

-

Identify the peaks corresponding to different Argimicin P compounds by comparing their retention times and UV-Vis spectra to those of known standards or by collecting fractions for mass spectrometry analysis.

-

Visualization of the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of Argimicins P in S. argillaceus.

Conclusion

The study of the Argimicin P biosynthetic pathway in Streptomyces argillaceus has revealed a fascinating example of polyketide alkaloid formation. Through genetic manipulation and metabolite analysis, the roles of several key enzymes in the arp cluster have been elucidated. The understanding of this pathway not only provides insights into the biosynthesis of complex natural products but also opens up possibilities for generating novel and potentially more potent antibiotic compounds through combinatorial biosynthesis and synthetic biology approaches. Future work to characterize the enzymatic steps in vitro will provide a more detailed understanding of the catalytic mechanisms involved in the construction of the Argimicin P family of molecules.

References

- 1. This compound, a novel anti-cyanobacterial compound produced by an algae-lysing bacterium [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Anti-cyanobacterial Compound Produced by an Algae-lysing Bacterium [jstage.jst.go.jp]

- 3. Action mechanism of a selective anti-cyanobacterial compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High‐yield, plant‐based production of an antimicrobial peptide with potent activity in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]

- 8. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

Argimicin A: An In-depth Technical Guide on its Mechanism of Action in Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argimicin A, a potent anti-cyanobacterial peptide produced by Sphingomonas sp. M-17, exhibits a selective inhibitory action against cyanobacteria.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. It focuses on its role as a photosynthetic inhibitor, specifically targeting the energy transfer from the phycobilisome to photosystem II. This document synthesizes available research to provide a detailed resource for researchers, scientists, and professionals in drug development, including hypothesized signaling pathways, illustrative experimental workflows, and representative experimental protocols.

Introduction

This compound is a pentapeptide that has garnered interest due to its selective toxicity towards cyanobacteria, with minimal effects on other algae.[3][4] This selectivity points towards a mechanism of action that targets a pathway or structure unique to cyanobacteria. Research indicates that this compound functions as a photosynthetic inhibitor, a class of compounds that disrupt the process of converting light energy into chemical energy.[1][2]

A peculiar characteristic of this compound is its delayed mode of action. Following exposure, cyanobacterial cell division continues for a significant period, up to 36 hours, even as oxygen evolution, a key indicator of photosynthetic activity, shows a decline within 24 hours.[1] This suggests a mechanism that does not immediately induce cell lysis but rather gradually impairs the cell's metabolic capabilities.

Core Mechanism of Action: Inhibition of Photosynthesis

The primary mode of action of this compound is the inhibition of photosynthesis in cyanobacteria.[1][2] This inhibition occurs upstream of photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain.

Target: Phycobilisome to Photosystem II Energy Transfer

The specific site of this compound's action is hypothesized to be the interruption of photo energy transfer from the phycobilisome to photosystem II.[1][2] Phycobilisomes are intricate light-harvesting antennae complexes unique to cyanobacteria and red algae, which capture light energy and funnel it to the photosynthetic reaction centers.[3] By disrupting this energy transfer, this compound effectively starves the photosynthetic apparatus of the light energy it requires to function, leading to a cessation of electron transport and oxygen evolution.

The following diagram illustrates the proposed mechanism of this compound's inhibitory action on the photosynthetic signaling pathway.

Caption: this compound inhibits energy transfer from the phycobilisome to Photosystem II.

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound against specific cyanobacterial species. The establishment of these values through standardized assays is crucial for a more precise understanding of its potency and for comparative studies with other anti-cyanobacterial agents.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the activity of a photosynthetic inhibitor like this compound.

Caption: A generalized workflow for studying the effects of this compound on cyanobacteria.

Cyanobacterial Culture and Treatment

-

Strain: Synechocystis sp. PCC 6803 or other relevant cyanobacterial strains.

-

Culture Medium: BG-11 medium.

-

Growth Conditions: Continuous illumination at a specific light intensity (e.g., 50 µmol photons m⁻² s⁻¹) at a constant temperature (e.g., 30°C), with continuous shaking or bubbling with sterile air.

-

Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO or water), is added to the cyanobacterial cultures at various concentrations during the exponential growth phase. A solvent control is run in parallel.

Measurement of Photosynthetic Activity

-

Principle: Measures the rate of photosynthetically produced oxygen.

-

Method: A Clark-type oxygen electrode is used. Cyanobacterial cells are concentrated and resuspended in fresh BG-11 medium. The cell suspension is placed in the electrode chamber and illuminated. The rate of oxygen evolution is recorded before and after the addition of this compound.

-

Principle: Measures the fluorescence emitted from chlorophyll a, which is an indicator of the efficiency of photosystem II.

-

Method: A pulse-amplitude-modulated (PAM) fluorometer is used.

-

Dark Adaptation: Cells are incubated in the dark for a set period (e.g., 15 minutes) to ensure all reaction centers are open.

-

Measurement of F0: A weak measuring light is applied to determine the minimum fluorescence (F0).

-

Measurement of Fm: A saturating pulse of light is applied to transiently close all PSII reaction centers, and the maximum fluorescence (Fm) is measured.

-

Calculation of Fv/Fm: The maximum quantum yield of PSII is calculated as (Fm - F0) / Fm. A decrease in this value upon treatment with this compound indicates damage to or inhibition of PSII.

-

Fluorescence Induction Kinetics: The change in fluorescence intensity over time upon illumination can provide detailed information about the electron transport chain.

-

Fluorescence Spectroscopy for Energy Transfer Analysis

-

Principle: To confirm the disruption of energy transfer from the phycobilisome to PSII.

-

Method:

-

Low-Temperature Fluorescence Emission Spectra (77K):

-

Cyanobacterial cells are frozen in liquid nitrogen.

-

The frozen sample is excited with light that is preferentially absorbed by phycobilins (e.g., 580-600 nm).

-

The fluorescence emission spectrum is recorded. In healthy cells, a strong emission peak from PSII (around 685-695 nm) and PSI (around 725 nm) is observed, indicating efficient energy transfer.

-

In the presence of this compound, a decrease in the PSII and PSI fluorescence peaks and a corresponding increase in the fluorescence emission from the phycobilisome components (e.g., allophycocyanin at ~660-680 nm) would be expected, indicating that the absorbed energy is not being transferred and is instead being re-emitted as fluorescence from the phycobilisome.

-

-

Logical Relationships in this compound's Action

The following diagram outlines the logical cascade of events following the exposure of cyanobacteria to this compound, based on the current understanding of its mechanism.

References

- 1. Evaluation of the Condition of Respiration and Photosynthesis by Measuring Chlorophyll Fluorescence in Cyanobacteria [bio-protocol.org]

- 2. Evaluation of the Condition of Respiration and Photosynthesis by Measuring Chlorophyll Fluorescence in Cyanobacteria [en.bio-protocol.org]

- 3. Photosynthetica: The phycobilisome terminal emitter transfers its energy with a rate of (20 ps)-1 to photosystem II [ps.ueb.cas.cz]

- 4. Energy Transfer from the Phycobilisomes to Photosystem II Reaction Centers in Wild Type Cyanidium caldarium - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Selective Anti-Cyanobacterial Activity of Argimicin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argimicin A, a natural product synthesized by the bacterium Sphingomonas sp. M-17, exhibits potent and highly selective inhibitory activity against a range of cyanobacteria.[1][2][3] This technical guide provides a comprehensive overview of the anti-cyanobacterial properties of this compound, including its activity spectrum, mechanism of action, and detailed experimental protocols relevant to its study. The information presented is intended to serve as a valuable resource for researchers in microbiology, natural product chemistry, and drug development who are exploring novel solutions for the control of harmful cyanobacterial blooms and the development of new classes of antibiotics.

Introduction

Harmful algal blooms (HABs), particularly those caused by cyanobacteria, pose a significant threat to aquatic ecosystems and public health worldwide. These blooms can lead to the depletion of oxygen in water bodies, the disruption of aquatic food webs, and the production of potent cyanotoxins. Consequently, there is a pressing need for effective and environmentally benign methods to control cyanobacterial populations.

This compound has emerged as a promising candidate for the selective control of cyanobacteria.[1][2] Produced by the algae-lysing bacterium Sphingomonas sp. M-17, this peptide-based compound demonstrates remarkable potency against various cyanobacterial species while exhibiting minimal impact on other microorganisms, such as green algae.[4] This selectivity is a critical attribute, as it suggests the potential for targeted interventions that preserve the ecological balance of aquatic environments.

This guide summarizes the current knowledge on this compound, with a focus on its quantitative anti-cyanobacterial activity, the molecular basis for its selectivity, and the experimental methodologies used to characterize its effects.

Quantitative Data on Anti-cyanobacterial Activity

The selective activity of this compound is evident from its minimum inhibitory concentration (MIC) values against a panel of cyanobacteria compared to other microorganisms. While specific MIC values for this compound against a wide range of organisms are not extensively detailed in the readily available literature, the activity of the closely related argimicins provides a strong indication of its potency and selectivity. The argimicin family of compounds, including this compound, has been shown to be effective against several bloom-forming cyanobacteria at concentrations ranging from 0.012 to 6.250 µg/mL.

Table 1: Reported Anti-cyanobacterial Activity of Argimicins

| Target Organism (Cyanobacteria) | MIC Range (µg/mL) |

| Microcystis viridis | 0.012 - 6.250 |

| Microcystis aeruginosa | 0.012 - 6.250 |

| Synechocystis sp. | 0.012 - 6.250 |

| Merismopedia tenuissima | 0.012 - 6.250 |

| Spirulina platensis | 0.012 - 6.250 |

| Aphanizomenon flos-aquae | 0.012 - 6.250 |

Note: The provided MIC range is for the argimicin compounds, including this compound, as specific individual values for this compound against all listed species are not detailed in the available search results.

Notably, this compound and its analogs have been reported to not affect green algae, highlighting their selective mode of action.[4] Further research is required to establish a more comprehensive activity spectrum of purified this compound against a broader range of cyanobacteria, bacteria, and eukaryotic algae to fully delineate its selectivity profile.

Mechanism of Action: Targeting Photosynthesis

The selective anti-cyanobacterial activity of this compound is attributed to its unique mechanism of action, which targets a process central to the physiology of cyanobacteria: photosynthesis. Specifically, this compound acts as a photosynthetic inhibitor, disrupting the electron transport chain at a point prior to photosystem II (PSII).[2][3]

The proposed site of action is the transfer of light energy from the phycobilisome—a large protein complex that serves as the primary light-harvesting antenna in cyanobacteria—to the reaction center of PSII.[2][3] By interfering with this crucial energy transfer step, this compound effectively shuts down the photosynthetic apparatus, leading to a cessation of growth and, ultimately, cell death. This targeted disruption of a key photosynthetic process explains the compound's potent effect on cyanobacteria.

The selectivity of this compound arises from the fact that phycobilisomes are characteristic of cyanobacteria and red algae but are absent in green algae and higher plants, which utilize a different light-harvesting complex (LHCII). This fundamental difference in the photosynthetic machinery is the basis for the compound's selective toxicity.

A unique characteristic of this compound's action is a delayed effect on cell division. Even after the inhibition of oxygen evolution is observed at 24 hours, cyanobacterial cell division may continue for up to 36 hours.[2]

Signaling Pathway Diagram

Caption: Mechanism of this compound action in cyanobacteria.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the anti-cyanobacterial activity of this compound. These protocols are based on standard practices in microbiology and phycology and can be adapted for specific research needs.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a cyanobacterial strain.

Materials:

-

Cyanobacterial culture in the exponential growth phase

-

Appropriate liquid growth medium (e.g., BG-11)

-

Sterile 96-well microtiter plates

-

This compound stock solution of known concentration

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the cyanobacterial culture to a final density of approximately 10^4 to 10^5 cells/mL.

-

Include a positive control (cyanobacteria without this compound) and a negative control (medium only).

-

Incubate the plates under appropriate conditions of light and temperature for the specific cyanobacterial strain (typically 25-30°C with a 12:12 hour light:dark cycle).

-

After a defined incubation period (e.g., 7 days), assess cyanobacterial growth by measuring the optical density at a relevant wavelength (e.g., 750 nm) or by visual inspection.

-

The MIC is defined as the lowest concentration of this compound at which no visible growth is observed.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Photosynthesis Inhibition Assay (Oxygen Evolution)

This assay measures the effect of this compound on the rate of photosynthetic oxygen evolution.

Materials:

-

Dense cyanobacterial culture

-

Oxygen electrode or optode

-

Photosynthesis chamber with temperature and light control

-

This compound solution

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add a known volume of the cyanobacterial culture to the photosynthesis chamber.

-

Allow the culture to acclimate to the desired temperature and light conditions.

-

Measure the baseline rate of oxygen evolution.

-

Add this compound to the chamber to achieve the desired final concentration.

-

Continuously monitor the rate of oxygen evolution over time.

-

A decrease in the rate of oxygen evolution compared to the baseline indicates inhibition of photosynthesis.

Chlorophyll Fluorescence Measurement

This technique provides insights into the impact of this compound on the photosynthetic apparatus, particularly Photosystem II.

Materials:

-

Cyanobacterial culture

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Dark adaptation chamber

-

This compound solution

Procedure:

-

Dark-adapt a sample of the cyanobacterial culture for a defined period (e.g., 15 minutes).

-

Measure the minimum fluorescence (Fo) by applying a weak measuring light.

-

Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).

-

Treat the cyanobacterial culture with this compound at the desired concentration and incubate for a specific duration.

-

Repeat the fluorescence measurements on the treated sample.

-

A decrease in the Fv/Fm ratio in the treated sample compared to the control indicates damage to or inhibition of PSII.

Logical Relationship of this compound Selectivity

Caption: Basis of this compound's selectivity for cyanobacteria.

Conclusion

This compound represents a promising natural product with potent and selective anti-cyanobacterial activity. Its unique mechanism of action, targeting the phycobilisome-mediated energy transfer to photosystem II, provides a clear rationale for its selectivity. This technical guide has summarized the available data on its activity and provided a framework of experimental protocols for its further investigation. Future research should focus on elucidating the precise molecular interactions between this compound and its target, expanding the quantitative assessment of its activity spectrum, and evaluating its efficacy and environmental safety in field applications. Such efforts will be crucial in harnessing the full potential of this compound as a novel tool for the management of harmful cyanobacterial blooms.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pdfdrive.to [pdfdrive.to]

- 3. Action mechanism of a selective anti-cyanobacterial compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SCREENING OF ALGAE-LYSING BACTERIA AND THE EFFECTS OF ALGAELYSING ACTIVE SUBSTANCES ON THE PHYSIOLOGICAL ACTIVITIES OF <italic>MICROCYSTIS AERUGINOSA</italic>-SciEngine [cdn.sciengine.com]

The Biological Activity Spectrum of Argimicin A: A Focused Anti-Cyanobacterial Agent

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of Argimicin A's biological activity spectrum. The document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this natural product. This compound, a peptide-based compound, has been identified as a potent and selective agent against cyanobacteria. This guide summarizes the quantitative data on its anti-cyanobacterial activity, details the experimental protocols used to determine its mechanism of action, and provides visual representations of its molecular pathway and experimental workflows.

Executive Summary

This compound, produced by the bacterium Sphingomonas sp. M-17, demonstrates highly specific and potent activity against a range of cyanobacteria.[1][2] Its mechanism of action is targeted, inhibiting the photosynthetic electron transport chain, which leads to a cessation of oxygen evolution and ultimately, cell death in these photosynthetic microorganisms.[1] Notably, there is a significant lack of scientific literature detailing any antifungal, antiviral, or anticancer properties of this compound, suggesting a narrow and specialized biological activity spectrum. This guide will focus on its well-documented anti-cyanobacterial effects.

Quantitative Data Presentation: Anti-Cyanobacterial Activity

This compound has demonstrated significant inhibitory effects against a variety of cyanobacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.

| Cyanobacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Microcystis viridis | 0.012 - 6.250 | [3] |

| Microcystis aeruginosa | 0.012 - 6.250 | [3] |

| Synechocystis sp. | 0.012 - 6.250 | [3] |

| Merismopedia tenuissima | 0.012 - 6.250 | [3] |

| Spirulina platensis | 0.012 - 6.250 | [3] |

| Aphanizomenon flos-aquae | 0.012 - 6.250 | [3] |

Experimental Protocols

The following sections describe the key experimental methodologies used to characterize the anti-cyanobacterial activity and mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various cyanobacterial strains was determined using a broth microdilution method.

-

Culture Preparation: Axenic cultures of cyanobacteria are grown in appropriate liquid media (e.g., BG-11) under controlled conditions of light and temperature.

-

Assay Setup: A serial dilution of this compound is prepared in a 96-well microplate. An inoculum of each cyanobacterial culture is added to each well.

-

Incubation: The microplates are incubated under conditions optimal for cyanobacterial growth for a specified period.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the cyanobacteria.

Photosynthetic Activity Assay (Oxygen Evolution)

The effect of this compound on the photosynthetic activity of cyanobacteria is assessed by measuring the rate of oxygen evolution.

-

Cell Treatment: Cyanobacterial cells are treated with varying concentrations of this compound for different durations.

-

Oxygen Measurement: Oxygen evolution is measured using a Clark-type oxygen electrode in a temperature-controlled chamber under defined light conditions.

-

Data Analysis: The rate of oxygen evolution in treated cells is compared to that of untreated control cells to determine the inhibitory effect of this compound. A decrement of oxygen evolution was observed after 24 hours of treatment with this compound.[1]

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to pinpoint the site of action of this compound within the photosynthetic apparatus.

-

Sample Preparation: Cyanobacterial cells are treated with this compound.

-

Fluorescence Measurement: The fluorescence emission spectra of the treated and untreated cells are recorded using a spectrofluorometer.

-

Spectral Analysis: Changes in the fluorescence emission peaks, particularly those associated with phycobilisomes and photosystem II, are analyzed to determine the point of inhibition in the energy transfer chain. Preliminary fluorescent spectrum analysis of this compound-treated cyanobacterial cells indicated that the site of action is the photo energy transfer from the phycobilisome to photosystem II.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound action on the photosynthetic pathway.

Caption: Experimental workflow for this compound's anti-cyanobacterial activity.

Conclusion

This compound is a highly selective and potent anti-cyanobacterial agent. Its specific mechanism of action, targeting the photosynthetic electron transport chain, makes it a valuable tool for studying cyanobacterial physiology and a potential candidate for controlling cyanobacterial blooms. The current body of research is narrowly focused on this activity, with no evidence to support a broader biological spectrum encompassing antifungal, antiviral, or anticancer effects. Future research may explore the potential for synergistic activities or the elucidation of the biosynthetic pathway of this compound to enable the production of novel analogs with different properties.

References

Argimicin A: A Technical Guide to its Molecular Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argimicin A is a potent anti-cyanobacterial peptide produced by the bacterium Sphingomonas sp. M-17. Its selective activity against cyanobacteria makes it a compound of significant interest for potential applications in managing harmful algal blooms and as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the molecular properties of this compound, detailed methodologies for its study, and an exploration of its mechanism of action.

Molecular and Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₂H₆₂N₁₂O₈ |

| Molecular Mass | 742.91 g/mol |

| CAS Number | 321846-46-2 |

| Class | Peptide |

| Producing Organism | Sphingomonas sp. M-17 |

| Biological Activity | Anti-cyanobacterial, Photosynthesis Inhibitor |

Experimental Protocols

While a specific, detailed protocol for the isolation and characterization of this compound is not publicly available in its entirety, the following methodologies are based on established techniques for the study of similar natural products and the Argimicin family of compounds.

Isolation and Purification of this compound

The isolation and purification of this compound from Sphingomonas sp. M-17 fermentation broth would likely follow a multi-step chromatographic process to separate the compound from other metabolites.

a. Fermentation and Extraction:

-

Sphingomonas sp. M-17 is cultured in a suitable nutrient-rich medium to promote the production of this compound.

-

The culture broth is harvested, and the supernatant is separated from the bacterial cells by centrifugation.

-

The supernatant, containing the secreted this compound, is then subjected to extraction with an organic solvent, such as ethyl acetate or butanol, to partition the compound into the organic phase.

b. Chromatographic Purification:

A combination of chromatographic techniques would be employed for purification, including:

-

Gel Filtration Chromatography: The crude extract is first passed through a gel filtration column (e.g., Sephadex LH-20) to separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC. A C18 column is typically used with a gradient elution system of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA). Fractions are collected and tested for anti-cyanobacterial activity to identify those containing this compound.

Structure Elucidation

The determination of the chemical structure of this compound would involve a combination of spectroscopic techniques.

a. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HR-MS), likely with electrospray ionization (ESI), is used to determine the accurate mass and molecular formula of the purified compound.

-

Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation patterns. The analysis of these fragments provides information about the amino acid sequence and connectivity of the peptide.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed structure.

-

¹H NMR: Provides information about the types and number of protons in the molecule.

-

¹³C NMR: Identifies the different carbon environments.

-

2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, determining the amino acid spin systems, and sequencing the peptide.

-

NOESY: Provides information about the through-space proximity of protons, which is essential for determining the three-dimensional conformation of the peptide.

Assessment of Photosynthesis Inhibition

The inhibitory effect of this compound on cyanobacterial photosynthesis can be evaluated using chlorophyll fluorescence measurements. This technique provides a rapid and non-invasive way to assess the efficiency of Photosystem II (PSII).

a. Sample Preparation:

-

Cultures of a target cyanobacterium (e.g., Microcystis aeruginosa) are grown to a specific cell density.

-

The cultures are then treated with varying concentrations of this compound. A control group with no this compound is also prepared.

b. Chlorophyll Fluorescence Measurement:

-

A pulse-amplitude-modulated (PAM) fluorometer is used to measure key fluorescence parameters.

-

Dark Adaptation: The cyanobacterial samples are dark-adapted for a period (e.g., 15-20 minutes) to ensure all PSII reaction centers are open.

-

Measurement of Fv/Fm: The maximum quantum yield of PSII (Fv/Fm) is measured. A decrease in this value in the presence of this compound indicates damage or inhibition of PSII.

-

Light-Adapted Measurements: The effective quantum yield of PSII (ΦPSII) can be measured under actinic light to assess the efficiency of photosynthesis under light conditions.

Mechanism of Action: Inhibition of Photosystem II

This compound exerts its anti-cyanobacterial effect by acting as a photosynthetic inhibitor.[1] It specifically targets the photosynthetic electron transport chain at a site prior to Photosystem II (PSII).[1] The proposed mechanism involves the interruption of energy transfer from the phycobilisome, the primary light-harvesting antenna complex in cyanobacteria, to the PSII reaction center.[1] This blockage of electron flow ultimately halts photosynthesis, leading to cell death.

Caption: Proposed mechanism of this compound action.

Experimental Workflow for this compound Discovery and Characterization

The overall process from the discovery of this compound to the elucidation of its mechanism of action can be summarized in the following workflow.

Caption: General workflow for this compound research.

References

Argimicin A: A Technical Guide to its Anti-Cyanobacterial Activity

CAS Number: 321846-46-2[1]

This technical guide provides an in-depth overview of Argimicin A, a potent anti-cyanobacterial compound. The document is intended for researchers, scientists, and drug development professionals interested in novel algicidal agents. This guide covers the compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Introduction

This compound is an antibiotic compound isolated from the bacterium Sphingomonas sp. It has demonstrated significant and selective algicidal activity against toxic cyanobacteria. This activity positions this compound as a promising candidate for managing harmful algal blooms.

Mechanism of Action

This compound functions as a photosynthetic inhibitor in cyanobacteria.[2] Its mode of action involves the disruption of the photosynthetic electron transport chain. Specifically, research suggests that this compound interrupts the crucial energy transfer from the phycobilisome—the primary light-harvesting antenna complex in cyanobacteria—to Photosystem II (PSII).[2] This disruption effectively halts the initial steps of photosynthesis, leading to a decline in oxygen evolution and ultimately inhibiting cell division. A unique characteristic of this compound's action is a delayed effect on cell division, which continues for a period even after the inhibition of oxygen evolution has begun.[2]

Signaling Pathway Diagram

Caption: Mechanism of this compound action.

Quantitative Data

The following table summarizes the known inhibitory concentrations of this compound against specific cyanobacterial species.

| Target Organism | IC50 Value (ng/mL) | Reference |

| Microcystis viridis | 12 | [1] |

| Microcystis aeruginosa | 100 | [1] |

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of this compound and other anti-cyanobacterial compounds. These are based on established methodologies in the field.

Anti-Cyanobacterial Activity Assay

This protocol outlines a method for determining the inhibitory effect of a compound on cyanobacterial growth.

Objective: To quantify the algicidal activity of a test compound against a specific cyanobacterial species.

Materials:

-

Axenic culture of the target cyanobacterium (e.g., Microcystis aeruginosa)

-

Appropriate growth medium (e.g., BG-11)

-

Test compound (this compound) stock solution

-

Sterile multi-well plates (e.g., 96-well)

-

Spectrophotometer or fluorometer

-

Incubator with controlled temperature and light conditions

Procedure:

-

Prepare a serial dilution of the test compound in the growth medium.

-

Inoculate the wells of a sterile multi-well plate with a known density of the cyanobacterial culture.

-

Add the different concentrations of the test compound to the respective wells. Include a control group with no test compound.

-

Incubate the plate under optimal growth conditions (e.g., 25°C, 12:12 light:dark cycle) for a specified period (e.g., 72 hours).

-

Measure the growth inhibition at the end of the incubation period. This can be done by measuring the optical density at a specific wavelength (e.g., 750 nm) or by measuring chlorophyll fluorescence.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cyanobacterial growth compared to the control.

Photosynthesis Inhibition Assay

This protocol describes a method to assess the impact of a compound on the photosynthetic activity of cyanobacteria.

Objective: To determine if a test compound inhibits photosynthesis in cyanobacteria.

Materials:

-

Healthy, mid-log phase culture of the target cyanobacterium

-

Test compound (this compound)

-

Photosynthesis inhibitor (e.g., DCMU) as a positive control

-

Chlorophyll fluorometer (e.g., PAM fluorometer)

Procedure:

-

Acclimate a sample of the cyanobacterial culture to dark conditions for a defined period (e.g., 15-20 minutes).

-

Measure the minimum fluorescence (F0) and maximum fluorescence (Fm) to determine the maximum quantum yield of PSII (Fv/Fm = (Fm - F0) / Fm).

-

Add the test compound at the desired concentration to the cyanobacterial suspension and incubate for a specific duration.

-

Measure the chlorophyll fluorescence parameters again after incubation.

-

A decrease in the Fv/Fm ratio in the presence of the test compound indicates an inhibition of photosynthetic activity.

Experimental Workflow Diagram

Caption: Workflow for anti-cyanobacterial assay.

Conclusion

This compound is a specialized antibiotic with potent and selective activity against cyanobacteria. Its mechanism of action, targeting the light-harvesting apparatus of the photosynthetic machinery, makes it a subject of interest for the development of novel algicides. Further research into its broader ecological impact and optimization of its application is warranted.

References

Argimicin B and C: A Technical Guide to Novel Anti-Cyanobacterial Compounds

Disclaimer: This document has been compiled based on publicly available information. The primary research article detailing the specific quantitative data and experimental protocols for Argimicin B and C, "Argimicins B and C, new anti-cyanobacterial compounds produced by Sphingomonas sp. M-17" by Yamaguchi et al. (2003), is not available in its full text in the public domain. Consequently, the quantitative data presented are descriptive, and the experimental protocols are generalized based on standard methods for the discovery and characterization of novel anti-cyanobacterial agents.

Introduction

Argimicin B and C are novel peptide antibiotics identified as potent anti-cyanobacterial agents.[1] These compounds are produced by the bacterium Sphingomonas sp. strain M-17.[1] The discovery of new and effective anti-cyanobacterial compounds is of significant interest for the management of harmful algal blooms (cyanoHABs) and for potential therapeutic applications. This guide provides a technical overview of Argimicin B and C, including their physicochemical properties, generalized experimental protocols for their study, and a potential mechanism of action based on related compounds.

Physicochemical Properties

The fundamental physicochemical properties of Argimicin B and C are summarized in the table below. This information is crucial for their isolation, characterization, and formulation.

| Property | Argimicin B | Argimicin C | Reference |

| Molecular Formula | C₃₂H₆₁N₁₁O₉ | C₃₂H₆₂N₁₂O₇ | [1] |

| Molecular Weight | 743.90 g/mol | 726.91 g/mol | [1] |

| CAS Number | 663910-32-5 | 663910-33-6 | [1] |

| Producing Organism | Sphingomonas sp. M-17 | Sphingomonas sp. M-17 | [1] |

Anti-cyanobacterial Activity (Quantitative Data)

While the specific Minimum Inhibitory Concentration (MIC) values from the primary literature are unavailable, Argimicin B and C have been reported to exhibit potent algicidal activity against a variety of toxic cyanobacteria at low micromolar levels. The table below is a template illustrating how such data would be presented.

| Cyanobacterial Species | Argimicin B MIC (µM) | Argimicin C MIC (µM) |

| Microcystis aeruginosa | Data not available | Data not available |

| Anabaena flos-aquae | Data not available | Data not available |

| Oscillatoria sp. | Data not available | Data not available |

| Nostoc sp. | Data not available | Data not available |

Experimental Protocols

The following sections describe generalized experimental protocols that are typically employed in the isolation, characterization, and bioactivity testing of novel anti-cyanobacterial compounds like Argimicin B and C.

Isolation and Purification of Argimicin B and C

A generalized workflow for the isolation and purification of Argimicin B and C from Sphingomonas sp. M-17 culture is depicted below.

Caption: Generalized workflow for the isolation and characterization of Argimicin B and C.

Methodology:

-

Fermentation: Sphingomonas sp. M-17 is cultured in a suitable liquid medium under optimal conditions (temperature, pH, aeration) to promote the production of Argimicin B and C.

-

Extraction: The culture broth is centrifuged to separate the supernatant from the bacterial cells. The supernatant, containing the secreted compounds, is then extracted with a water-immiscible organic solvent (e.g., ethyl acetate, butanol).

-

Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the active compounds. This typically involves:

-

Gel Filtration Chromatography: To separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): Using reverse-phase columns (e.g., C18) with a gradient of organic solvent (e.g., acetonitrile) in water to achieve high-resolution separation.

-

-

Structure Elucidation: The purified compounds are structurally characterized using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H, ¹³C, COSY, HMBC, HSQC) to determine the chemical structure and stereochemistry.

-

Anti-cyanobacterial Bioassay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined to quantify the anti-cyanobacterial activity of the purified compounds.

Methodology:

-

Cyanobacterial Cultures: Axenic cultures of various cyanobacterial strains are grown in their respective standard media (e.g., BG-11 for freshwater cyanobacteria).

-

Serial Dilutions: The purified Argimicin B and C are serially diluted in the appropriate culture medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target cyanobacterium.

-

Incubation: The microtiter plates are incubated under controlled conditions of light and temperature suitable for cyanobacterial growth.

-

MIC Determination: After a defined incubation period (e.g., 7-14 days), the MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible growth of the cyanobacterium. Growth can be assessed visually or by measuring absorbance at a specific wavelength (e.g., 750 nm).

Mechanism of Action (Hypothesized)

While the specific mechanism of action for Argimicin B and C has not been elucidated, the related compound, Argimicin A, is known to be a photosynthetic inhibitor. It is hypothesized that Argimicin B and C may share a similar mechanism.

Proposed Signaling Pathway of Action (based on this compound)

The proposed mechanism of action for this compound involves the disruption of the photosynthetic electron transport chain.

Caption: Hypothesized mechanism of action for this compound, a potential model for Argimicin B and C.

Description:

This compound is thought to inhibit photosynthesis by blocking the electron transport chain at or near Photosystem II (PSII). This disruption prevents the flow of electrons to subsequent components of the chain, ultimately halting the production of NADPH and ATP, which are essential for carbon fixation and cellular growth. This leads to a cessation of growth and, eventually, cell death in the targeted cyanobacteria. Further research is required to confirm if Argimicin B and C share this mechanism of action.

Conclusion

Argimicin B and C represent promising novel anti-cyanobacterial compounds with the potential for further development. While the publicly available data is limited, this guide provides a framework for understanding their properties and the methodologies required for their investigation. Future research should focus on obtaining and publishing the detailed quantitative bioactivity data and elucidating the precise mechanism of action for these compounds. This will be critical for assessing their potential as effective and selective agents for the control of cyanobacterial blooms.

References

Methodological & Application

Argimicin A: Research Protocols and Experimental Design for Drug Development Professionals

Application Notes & Protocols

For researchers, scientists, and drug development professionals investigating the potent anti-cyanobacterial compound, Argimicin A.

Introduction

This compound is a peptide-based natural product produced by the bacterium Sphingomonas sp. M-17.[1][2][3] It has demonstrated selective and potent activity against cyanobacteria, making it a promising candidate for the development of novel algaecides for the control of harmful algal blooms. This document provides a comprehensive overview of the experimental protocols and research design necessary to investigate the biological activity and mechanism of action of this compound.

Mechanism of Action

This compound acts as a photosynthetic inhibitor in cyanobacteria.[1][2] Its primary mode of action is the interruption of the electron transport chain at a point prior to Photosystem II (PSII).[1] It is speculated that this compound interferes with the energy transfer from the phycobilisome, the primary light-harvesting antenna complex in cyanobacteria, to PSII.[1][2] This disruption leads to a delayed-action effect, where cell division may continue for a period before the cessation of oxygen evolution and eventual cell death.[1]

Experimental Protocols

Production and Isolation of this compound

Objective: To culture Sphingomonas sp. M-17 and isolate this compound for experimental use.

Protocol:

-

Cultivation of Sphingomonas sp. M-17:

-

Culture Sphingomonas sp. M-17 in a suitable liquid medium (e.g., nutrient broth or a specialized medium for Sphingomonas species) at an appropriate temperature (typically 25-30°C) with shaking for aeration.

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

-

Harvest the bacterial culture in the late logarithmic or early stationary phase by centrifugation.

-

-

Extraction of this compound:

-

Separate the culture supernatant from the bacterial pellet.

-

Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate or butanol) to partition this compound.

-

Concentrate the organic extract in vacuo to obtain a crude extract.

-

-

Purification of this compound:

-

Subject the crude extract to chromatographic separation techniques. This may involve multiple steps, such as:

-

Gel filtration chromatography.

-

High-performance liquid chromatography (HPLC), likely using a reversed-phase column.

-

-

Monitor fractions for anti-cyanobacterial activity using a bioassay (see Protocol 2).

-

Pool the active fractions and confirm the purity of this compound using analytical HPLC and mass spectrometry.

-

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target cyanobacterium.

Protocol:

-

Preparation of Cyanobacterial Culture:

-

Grow the target cyanobacterium (e.g., Microcystis aeruginosa) in a suitable liquid medium (e.g., BG-11) under appropriate light and temperature conditions.

-

Adjust the cell density of the cyanobacterial culture to a standardized concentration (e.g., 1 x 10^5 cells/mL).

-

-

Broth Microdilution Assay:

-

In a 96-well microplate, prepare serial dilutions of purified this compound in the cyanobacterial growth medium.

-

Inoculate each well with the standardized cyanobacterial culture.

-

Include positive controls (no this compound) and negative controls (no cyanobacteria).

-

Incubate the microplate under the same growth conditions used for the cyanobacterial culture.

-

-

Determination of MIC:

-

After a defined incubation period (e.g., 7-14 days), visually inspect the wells for turbidity or measure the optical density at a relevant wavelength (e.g., 750 nm) to assess growth.

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Photosystem II (PSII) Activity Assay

Objective: To assess the effect of this compound on the photosynthetic activity of PSII.

Protocol:

-

Treatment of Cyanobacterial Cells:

-

Expose a standardized culture of the target cyanobacterium to various concentrations of this compound (including a no-treatment control) for different durations (e.g., 0, 6, 12, 24, 48 hours).

-

-

Chlorophyll a Fluorescence Measurement:

-

Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll a fluorescence.

-

Dark-adapt the cyanobacterial samples for a defined period (e.g., 15 minutes) before measurement.

-

Measure the following parameters:

-

Fv/Fm: The maximum quantum yield of PSII, which is a key indicator of photosynthetic efficiency. A decrease in Fv/Fm indicates stress on PSII.

-

Effective quantum yield of PSII (Y(II)): Measures the efficiency of PSII under illumination.

-

-

-

Data Analysis:

-

Compare the Fv/Fm and Y(II) values of the this compound-treated samples to the control samples to determine the extent of PSII inhibition.

-

Phycobilisome Integrity and Energy Transfer Assay

Objective: To investigate the effect of this compound on the light-harvesting function of phycobilisomes.

Protocol:

-

Treatment of Cyanobacterial Cells:

-

Treat cyanobacterial cultures with this compound as described in Protocol 3.

-

-

Fluorescence Spectroscopy:

-

Excite the phycobilisomes using a wavelength where they strongly absorb (e.g., around 620 nm for phycocyanin).

-

Measure the fluorescence emission spectrum. In healthy cells, energy is efficiently transferred from the phycobilisomes to chlorophyll a in PSII, resulting in a characteristic chlorophyll a fluorescence peak (around 685 nm).

-

Disruption of this energy transfer by this compound would be expected to cause a decrease in the chlorophyll a fluorescence peak and potentially an increase in the fluorescence emission from the phycobilisomes themselves.

-

-

Data Analysis:

-

Analyze the changes in the fluorescence emission spectra of treated cells compared to control cells to assess the impact on energy transfer from the phycobilisomes.

-

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Cyanobacteria

| Cyanobacterial Species | Strain | MIC (µg/mL) |

| Microcystis aeruginosa | NIES-843 | [Insert Data] |

| Anabaena variabilis | ATCC 29413 | [Insert Data] |

| Synechococcus elongatus | PCC 7942 | [Insert Data] |

| Nostoc punctiforme | ATCC 29133 | [Insert Data] |

| (Note: This is a template. The actual MIC values need to be determined experimentally.) |

Table 2: Effect of this compound on Photosystem II (PSII) Quantum Yield (Fv/Fm) in Microcystis aeruginosa

| This compound Concentration (µg/mL) | Fv/Fm (24 hours) | Fv/Fm (48 hours) |

| 0 (Control) | [Insert Data] | [Insert Data] |

| 0.1 x MIC | [Insert Data] | [Insert Data] |

| 0.5 x MIC | [Insert Data] | [Insert Data] |

| 1.0 x MIC | [Insert Data] | [Insert Data] |

| (Note: This is a template. The actual Fv/Fm values need to be determined experimentally.) |

Table 3: Effect of this compound on Phycobilisome to PSII Energy Transfer in Microcystis aeruginosa